

Spectroscopic Profile of 4- Phenylcyclohexylamine: A Technical Guide

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Compound of Interest

Compound Name: **4-Phenylcyclohexylamine**

Cat. No.: **B1212378**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-phenylcyclohexylamine**, a versatile organic compound with applications in pharmaceutical development and material science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents available data, including information on closely related isomers where relevant, alongside detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **4-phenylcyclohexylamine**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): No experimental spectrum is readily available in public databases. A predicted ¹H NMR spectrum suggests the presence of signals corresponding to the phenyl and cyclohexyl protons. The protons on the phenyl group are expected in the aromatic region (δ 7.0-7.5 ppm). The cyclohexyl protons would appear in the aliphatic region (δ 1.0-3.5 ppm), with the proton on the carbon bearing the amino group (methine proton) being the most downfield of this group. The amino group protons (-NH₂) typically appear as a broad singlet that can exchange with D₂O.

¹³C NMR (Carbon-13 NMR): Specific experimental data for **4-phenylcyclohexylamine** is not currently available. For comparison, the ¹³C NMR spectrum of cyclohexylamine shows signals for the carbon attached to the nitrogen at approximately 53.1 ppm, and other cyclohexyl carbons between 26.5 and 33.1 ppm[1][2]. For **4-phenylcyclohexylamine**, the phenyl carbons would be expected in the aromatic region (~110-150 ppm).

Data Type	Description	Source
¹ H NMR	Predicted data available, experimental data not found.	-
¹³ C NMR	No specific data found. Comparison with cyclohexylamine suggests expected chemical shift ranges.	[1][2]

Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum is available for **4-phenylcyclohexylamine**, acquired as a film on a Bruker IFS 45 instrument[3]. Key expected absorptions for a primary amine with an aromatic ring include:

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
~3400-3250	N-H stretch (primary amine, two bands)	Medium
~3100-3000	C-H stretch (aromatic)	Medium
~2950-2850	C-H stretch (aliphatic)	Strong
~1650-1580	N-H bend (primary amine)	Medium
~1600, ~1450	C=C stretch (aromatic ring)	Medium-Strong
~1335-1250	C-N stretch (aromatic amine character)	Medium
~750-700 and ~900-675	C-H out-of-plane bend (aromatic)	Strong

Table 3: Mass Spectrometry (MS) Data

No experimental mass spectrum for **4-phenylcyclohexylamine** was found. However, mass spectra for the isomers N-phenylcyclohexylamine and 1-phenylcyclohexylamine are available and can provide insight into potential fragmentation patterns[4]. The molecular ion ([M⁺]) for **4-phenylcyclohexylamine** would be observed at m/z 175, corresponding to its molecular weight[3][5].

Data Type	Description	Source
Molecular Ion (M ⁺)	m/z 175	[3][5]
Fragmentation Data	Data for isomers suggests potential fragmentation pathways including loss of the phenyl group or cleavage of the cyclohexyl ring. For 1-phenylcyclohexylamine, major fragments are observed at m/z 132, 175, and 104.	[6]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like **4-phenylcyclohexylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-phenylcyclohexylamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid obscuring sample signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the magnetic field to achieve optimal resolution.
 - Acquire a standard one-dimensional ^1H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - To confirm the presence of the $-\text{NH}_2$ protons, a D_2O exchange experiment can be performed by adding a drop of D_2O to the NMR tube and re-acquiring the spectrum; the $-\text{NH}_2$ peak should disappear or significantly diminish.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon atom.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
 - Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH , CH_2 , and CH_3 groups.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of solid **4-phenylcyclohexylamine** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
- Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electron Ionization - EI):

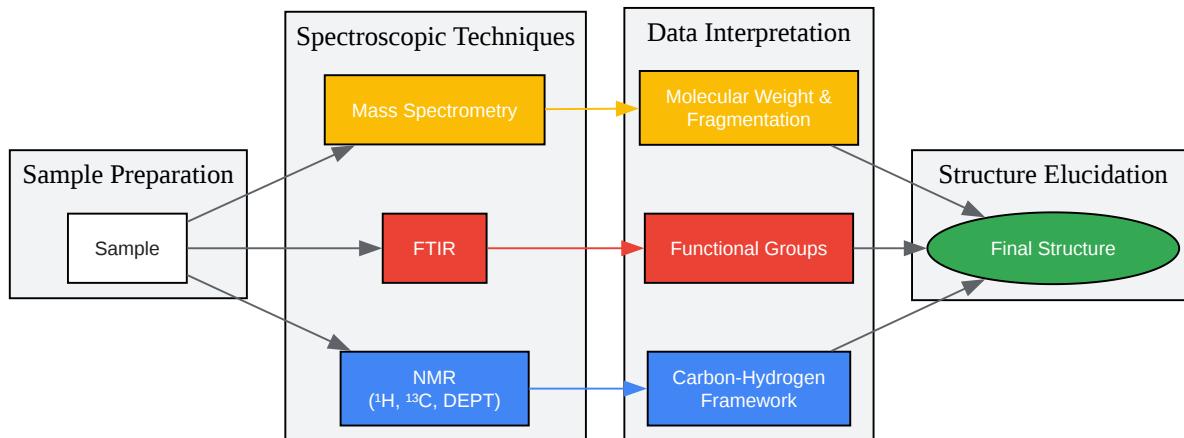
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-MS).

MS) for a volatile sample.

- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is often the molecular ion, which provides the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule.

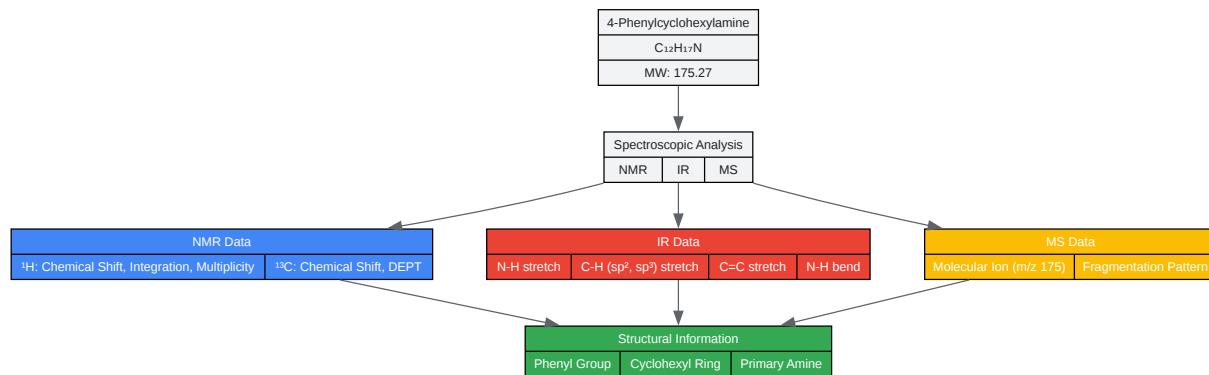
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for an organic compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.



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Caption: Relationship between Spectroscopic Data and Structural Information.

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